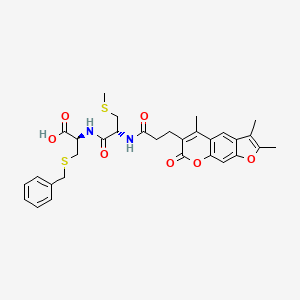
C31H34N2O7S2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C31H34N2O7S2 is a complex organic molecule. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C31H34N2O7S2 involves multiple steps, each requiring specific reaction conditions. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions to yield the desired compound . The reaction conditions can vary, including solvent-free methods, heating, and stirring at different temperatures.
Industrial Production Methods
Industrial production of This compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts to enhance reaction rates and reduce production costs . The choice of solvents, temperature control, and purification methods are crucial to achieving the desired quality of the compound.
化学反応の分析
Types of Reactions
C31H34N2O7S2: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
C31H34N2O7S2: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
作用機序
The mechanism of action of C31H34N2O7S2 involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds to C31H34N2O7S2 include other aryl or heteryl cyanoacetamides and their derivatives. These compounds share structural similarities and may exhibit similar chemical and biological properties .
Uniqueness
What sets This compound apart is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities. Its specific structure and reactivity make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C31H34N2O7S2 |
|---|---|
分子量 |
610.7 g/mol |
IUPAC名 |
(2R)-3-benzylsulfanyl-2-[[(2R)-3-methylsulfanyl-2-[3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C31H34N2O7S2/c1-17-19(3)39-26-13-27-23(12-22(17)26)18(2)21(31(38)40-27)10-11-28(34)32-24(15-41-4)29(35)33-25(30(36)37)16-42-14-20-8-6-5-7-9-20/h5-9,12-13,24-25H,10-11,14-16H2,1-4H3,(H,32,34)(H,33,35)(H,36,37)/t24-,25-/m0/s1 |
InChIキー |
IQXQEKRWFYKONU-DQEYMECFSA-N |
異性体SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N[C@@H](CSC)C(=O)N[C@@H](CSCC4=CC=CC=C4)C(=O)O)C)C |
正規SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC(CSC)C(=O)NC(CSCC4=CC=CC=C4)C(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


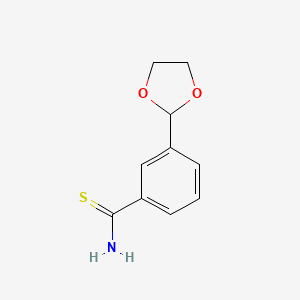
![6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one](/img/structure/B12629441.png)
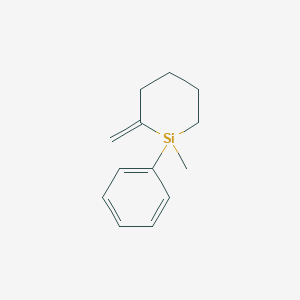
![Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate](/img/structure/B12629467.png)

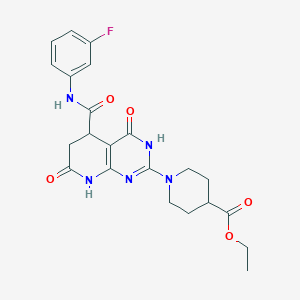
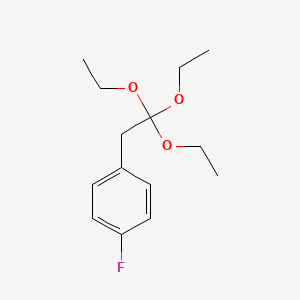
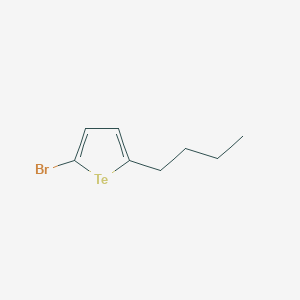

![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12629489.png)
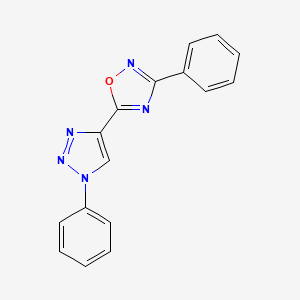

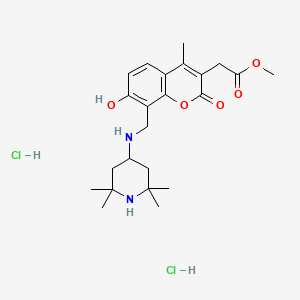
![3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B12629509.png)
